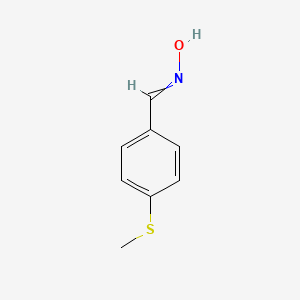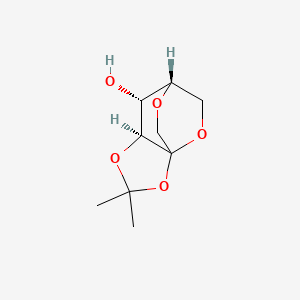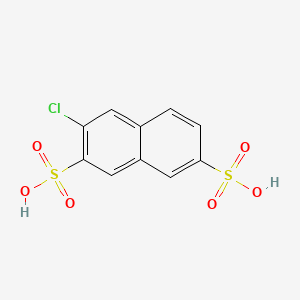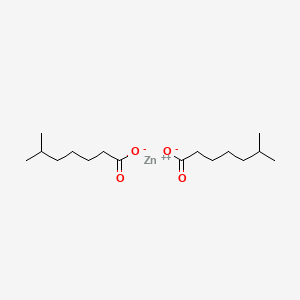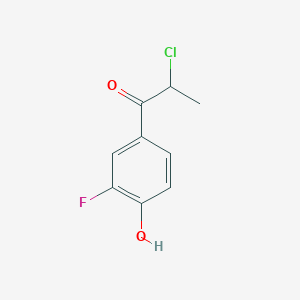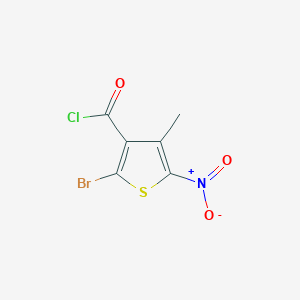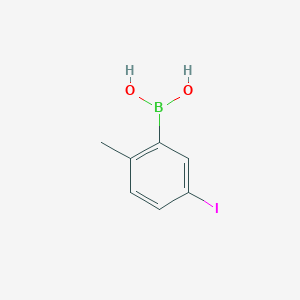
5-Iodo-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylphenylboronic acid typically involves the iodination of 2-methylphenylboronic acid. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent such as Oxone® in an aqueous medium . The reaction conditions often require refluxing to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using protic acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids like HCl or bases like NaOH can be used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: Yields the corresponding aryl iodide.
Applications De Recherche Scientifique
5-Iodo-2-methylphenylboronic acid is utilized in various scientific research fields:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and polymers with specific electronic properties.
Mécanisme D'action
The primary mechanism of action for 5-Iodo-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the iodine and methyl substituents, making it less reactive in certain coupling reactions.
2-Methylphenylboronic Acid: Similar structure but without the iodine atom, affecting its reactivity and selectivity in reactions.
5-Bromo-2-methylphenylboronic Acid: Bromine substituent instead of iodine, which can influence the reaction conditions and outcomes.
Uniqueness: 5-Iodo-2-methylphenylboronic acid’s unique combination of iodine and methyl substituents provides distinct reactivity and selectivity advantages in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C7H8BIO2 |
|---|---|
Poids moléculaire |
261.85 g/mol |
Nom IUPAC |
(5-iodo-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BIO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 |
Clé InChI |
HSAGJIYTJRJSRG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)I)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





